molecular formula C7H11N3O2 B2965392 Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate CAS No. 1427501-47-0

Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate

Cat. No. B2965392
CAS RN: 1427501-47-0
M. Wt: 169.184
InChI Key: UZSQRRRCDRXNJT-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate is a chemical compound with the empirical formula C7H11N3O2 . It is a solid substance and is used as an intermediate in the synthesis of various other compounds .


Synthesis Analysis

The synthesis of Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate involves a solution of N-formyl sarcosine ethyl ester in an equal mixture of ethyl formate and THF with cyclohexane being added slowly to NaH (60% wt in mineral oil) at room temperature .


Molecular Structure Analysis

The molecular structure of Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate can be represented by the SMILES string NC1=NC=C (C (OCC)=O)N1C . The InChI code for this compound is 1S/C7H11N3O2/c1-3-12-6 (11)5-4-9-7 (8)10 (5)2/h4H,3H2,1-2H3, (H2,8,9) .


Physical And Chemical Properties Analysis

Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate is a solid substance . It has a molecular weight of 169.18 . The compound is typically stored at temperatures between 2-8 degrees Celsius .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It is known to be harmful if swallowed (Hazard Statement H302) and precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray (Precautionary Statement P261) and to rinse cautiously with water for several minutes in case of contact with eyes (Precautionary Statement P305+P351+P338) .

Mechanism of Action

Target of Action

Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate is an intermediate used to synthesize tricyclic quinoxalinone inhibitors of poly (ADP-ribose)polymerase-1 (PARP-1) . PARP-1 is a key enzyme involved in DNA repair and programmed cell death, making it a significant target for cancer therapies .

Mode of Action

It is known that the compound interacts with its target, parp-1, inhibiting its function . This inhibition disrupts the DNA repair process, leading to cell death, particularly in cancer cells that rely heavily on PARP-1 for survival .

Biochemical Pathways

The inhibition of PARP-1 by Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate affects several biochemical pathways. Most notably, it disrupts the base excision repair (BER) pathway, which is responsible for repairing small base lesions in the DNA . The disruption of this pathway leads to the accumulation of DNA damage, triggering apoptosis, or programmed cell death .

Pharmacokinetics

These properties significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The primary result of Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate’s action is the induction of cell death in cells that rely on PARP-1 for survival . This makes it a potential therapeutic agent for treating cancers that exhibit high levels of PARP-1 .

Action Environment

The action of Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or other drugs, can potentially interact with the compound, altering its action .

properties

IUPAC Name

ethyl 5-amino-1-methylimidazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)6-9-4-5(8)10(6)2/h4H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSQRRRCDRXNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(N1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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